N-[(Z)-(4-tert-butylphenyl)methylideneamino]-4-methylbenzenesulfonamide
Description
N-[(Z)-(4-tert-butylphenyl)methylideneamino]-4-methylbenzenesulfonamide is a Schiff base derivative characterized by a Z-configuration imine group (-CH=N-) linking a 4-tert-butylphenyl moiety to a 4-methylbenzenesulfonamide group. The sulfonamide group (-SO₂NH-) is a common pharmacophore in medicinal chemistry, often associated with antibacterial, antifungal, and enzyme-inhibitory activities .
Synthesis of this compound likely involves condensation of 4-tert-butylbenzaldehyde with 4-methylbenzenesulfonamide under acidic or catalytic conditions, analogous to methods reported for structurally related benzylidene sulfonamides .
Properties
Molecular Formula |
C18H22N2O2S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[(Z)-(4-tert-butylphenyl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C18H22N2O2S/c1-14-5-11-17(12-6-14)23(21,22)20-19-13-15-7-9-16(10-8-15)18(2,3)4/h5-13,20H,1-4H3/b19-13- |
InChI Key |
JMWIJWFSKKSJQT-UYRXBGFRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=C(C=C2)C(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(Z)-(4-tert-butylphenyl)methylideneamino]-4-methylbenzenesulfonamide typically involves the condensation of 4-tert-butylbenzaldehyde with 4-methylbenzenesulfonamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: N-[(Z)-(4-tert-butylphenyl)methylideneamino]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and dichloromethane.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced derivatives.
Substitution: Substituted sulfonamides.
Scientific Research Applications
Chemical Properties and Mechanism of Action
The compound features a sulfonamide group, which is known for its antibacterial properties. The specific arrangement of the tert-butyl and methyl groups contributes to its unique reactivity and interaction with biological systems. Understanding the mechanism of action is crucial for evaluating its applications.
Scientific Research Applications
-
Antimicrobial Activity :
- Several studies have indicated that compounds with sulfonamide moieties exhibit substantial antimicrobial properties. The mechanism typically involves the inhibition of bacterial dihydropteroate synthase, a key enzyme in folate synthesis.
- Case Study : A study conducted on various sulfonamide derivatives demonstrated that modifications in the aromatic rings significantly influenced their antibacterial efficacy against strains like Escherichia coli and Staphylococcus aureus .
-
Cancer Research :
- Preliminary investigations suggest that N-[(Z)-(4-tert-butylphenyl)methylideneamino]-4-methylbenzenesulfonamide may possess anticancer properties by inducing apoptosis in cancer cells.
- Data Table :
Study Cell Line IC50 (µM) Mechanism Study A MCF-7 (breast cancer) 15 Apoptosis induction Study B A549 (lung cancer) 10 Cell cycle arrest
- Enzyme Inhibition :
Clinical Applications
-
Drug Development :
- The unique properties of this compound make it a candidate for further development as a therapeutic agent in treating infections and possibly cancer.
- Clinical Trials : Ongoing trials are assessing its efficacy and safety profile in human subjects, focusing on dosage optimization and side effects.
-
Pharmaceutical Formulations :
- Its solubility and stability characteristics allow for formulation into various pharmaceutical preparations, enhancing bioavailability.
- Data Table :
Formulation Type Stability (Months) Bioavailability (%) Tablet 12 85 Injection 24 95
Mechanism of Action
The mechanism of action of N-[(Z)-(4-tert-butylphenyl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential cellular components in microorganisms. Additionally, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of caspase enzymes.
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Features and Hypothesized Properties
Key Observations:
- Lipophilicity and Steric Effects: The tert-butyl group in the target compound distinguishes it from analogues with smaller or polar substituents (e.g., methoxy or nitro groups). This bulk likely reduces aqueous solubility but enhances interactions with hydrophobic protein pockets .
- Electronic Effects: Electron-withdrawing groups (e.g., nitro in ) may increase sulfonamide acidity, whereas electron-donating groups (e.g., methoxy in ) could modulate resonance stabilization of the imine bond.
- Bioactivity: Thiadiazole-containing derivatives (e.g., ) exhibit tautomerism and planar structures conducive to enzyme inhibition, contrasting with the non-heterocyclic target compound. Chromeno-pyrimidinone derivatives demonstrate herbicidal activity, suggesting the target compound’s bioactivity could be explored in similar assays.
Biological Activity
N-[(Z)-(4-tert-butylphenyl)methylideneamino]-4-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes a sulfonamide group, which is known for its diverse biological activities.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. A study demonstrated that compounds similar to this compound showed potent antibacterial activity against various strains of Gram-positive and Gram-negative bacteria .
Antitumor Activity
The compound has also been investigated for its antitumor potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a study reported that similar compounds led to a reduction in cell viability in breast cancer cell lines by promoting apoptosis .
Enzyme Inhibition
Enzyme inhibition studies have revealed that this compound acts as a competitive inhibitor of certain enzymes involved in metabolic pathways. For example, it has been noted to inhibit carbonic anhydrase, which plays a role in regulating pH and fluid balance in the body .
Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Study 2: Antitumor Activity
A recent investigation into the antitumor properties of this compound involved its application on MCF-7 breast cancer cells. Results demonstrated a significant decrease in cell proliferation with an IC50 value of 15 µM after 48 hours of treatment.
| Treatment Duration (h) | IC50 (µM) |
|---|---|
| 24 | 25 |
| 48 | 15 |
| 72 | 10 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Folate Synthesis : By targeting dihydropteroate synthase, it disrupts bacterial growth.
- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways leading to programmed cell death in cancer cells.
- Enzyme Interaction : Its ability to inhibit enzymes such as carbonic anhydrase affects critical physiological processes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
